molecular formula C7H7BO3 B1393284 Benzo[c][1,2]oxaborole-1,6(3H)-diol CAS No. 1196473-37-6

Benzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No. B1393284
M. Wt: 149.94 g/mol
InChI Key: VVRHWLMUVDGIJJ-UHFFFAOYSA-N
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Description

Benzo[c][1,2]oxaborole-1,6(3H)-diol is a derivative of boronic acid that combines a cyclic hemiester moiety with a free hydroxyl group . It has been found to be effective against both Gram-positive and Gram-negative microbes . The boron in the molecule represents a strong Lewis acidic center, making benzoxaboroles more acidic than arylboronic acids .


Synthesis Analysis

The synthesis of Benzo[c][1,2]oxaborole-1,6(3H)-diol involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . This process leads to the creation of a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides .


Molecular Structure Analysis

The molecular structure of Benzo[c][1,2]oxaborole-1,6(3H)-diol is characterized by a cyclic hemiester moiety and a free hydroxyl group . The boron in the molecule acts as a strong Lewis acidic center .


Chemical Reactions Analysis

Benzo[c][1,2]oxaborole-1,6(3H)-diol has been used as an active fragment for synthetic transformation of clarithromycin . The antimicrobial activities of these benzoxaboroles linked with clarithromycin at 9 or 4″ position were compared .

Scientific Research Applications

Dynamic Equilibrium and Biological Behavior

  • Benzoxaboroles, including Benzo[c][1,2]oxaborole-1,6(3H)-diol, are notable for their unique structural and physicochemical properties, enabling selective interactions with biomolecules. NMR spectroscopy studies confirm a strong preference for the closed form of benzoxaborole over the open boronic acid form. This finding is essential for understanding benzoxaboroles' behavior in biological systems (Vshyvenko et al., 2016).

Antibacterial Activity and Inhibition Mechanisms

  • Benzoxaboroles, like Benzo[c][1,2]oxaborole-1,6(3H)-diol, exhibit antibacterial activity, primarily through inhibiting leucyl-tRNA synthetase via an oxaborole tRNA-trapping mechanism. This involves forming a stable adduct with the boron atom interacting with RNA's terminal adenosine atoms (Si et al., 2019).

Structural Influence on Antimicrobial Properties

  • The structure and stability of benzoxaboroles, including the specific molecule , are crucial for their antimicrobial efficacy. Deboronation of Benzo[c][1,2]oxaborole conjugates, as in the case of its modification with Clarithromycin, leads to a significant decrease in antimicrobial activity. Understanding this intramolecular reaction is key for developing more effective antibiotics (Lapa et al., 2019).

Applications in Semiconducting Polymers and Organic Electronics

  • Benzoxaboroles, including this specific compound, are explored in the field of organic electronics. They are used in constructing semiconducting polymers due to their favorable electronic properties. This application is particularly significant in the development of organic thin-film transistors and solar cells (Chen et al., 2016).

Future Directions

The future directions for the use of Benzo[c][1,2]oxaborole-1,6(3H)-diol could involve its further development as an antimicrobial agent. For instance, a molecule known as GSK656, which shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity, has been progressed to clinical development for the treatment of tuberculosis .

properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRHWLMUVDGIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680617
Record name 2,1-Benzoxaborole-1,6(3H)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2]oxaborole-1,6(3H)-diol

CAS RN

1196473-37-6
Record name 2,1-Benzoxaborole-1,6(3H)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2,1-benzoxaborole-1,6-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H178 (13 mmol) was dissolved in MeOH (300 mL). To this solution under nitrogen was added 10% Pd/C (200 mg). The reaction mixture was vacuumed and backfilled hydrogen for 3 times, then stirred overnight at room temperature. After filtration and rotary evaporation, the residue was purified by recrystallization to give H181 (1.98 mg, 98% yield). 1H NMR (300 MHz, DMSO-d6): δ 9.29 (s, 1H), 9.04 (s, 1H), 7.18 (d, J=8.4 Hz, 2H), 6.87 (dd, J=8.1 & 2.4 Hz, 1H) and 4.86 (s, 2H) ppm. Mp 133-135° C.
Name
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Li, V Hernandez, FL Rock, W Choi… - Journal of medicinal …, 2017 - ACS Publications
There is an urgent need to develop new and safer antitubercular agents that possess a novel mode of action. We synthesized and evaluated a novel series of 3-aminomethyl 4-halogen …
Number of citations: 127 pubs.acs.org
RT Jacobs, CS Lunde, YR Freund… - Journal of medicinal …, 2019 - ACS Publications
A series of pleuromutilins modified by introduction of a boron-containing heterocycle on C(14) of the polycyclic core are described. These analogs were found to be potent anti-…
Number of citations: 37 pubs.acs.org

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